molecular formula C2H8Cl2N2 B14066082 (E)-ethene-1,2-diamine,dihydrochloride

(E)-ethene-1,2-diamine,dihydrochloride

Cat. No.: B14066082
M. Wt: 131.00 g/mol
InChI Key: HBEFACBAKARWQI-SEPHDYHBSA-N
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Description

(E)-ethene-1,2-diamine,dihydrochloride is an organic compound that belongs to the class of ethylenediamines It is a derivative of ethylenediamine, where the ethene backbone is substituted with two amino groups, and it is further stabilized by forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethene-1,2-diamine,dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:

H2NCH2CH2NH2+2HClH2NCH2CH2NH22HCl\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{HCl} \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \cdot 2\text{HCl} H2​NCH2​CH2​NH2​+2HCl→H2​NCH2​CH2​NH2​⋅2HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethene-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form ethylenediamine.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Ethylenediamine.

    Substitution: N-substituted ethylenediamine derivatives.

Scientific Research Applications

(E)-ethene-1,2-diamine,dihydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (E)-ethene-1,2-diamine,dihydrochloride involves its ability to interact with various molecular targets. The amino groups can form coordination complexes with metal ions, making it an effective chelating agent. Additionally, its reactivity with electrophiles allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: The parent compound without the dihydrochloride salt.

    N,N’-dimethylethylenediamine: A derivative with methyl groups on the nitrogen atoms.

    N,N’-diethylethylenediamine: A derivative with ethyl groups on the nitrogen atoms.

Uniqueness

(E)-ethene-1,2-diamine,dihydrochloride is unique due to its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in applications where solubility and stability are critical factors.

Properties

Molecular Formula

C2H8Cl2N2

Molecular Weight

131.00 g/mol

IUPAC Name

(E)-ethene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C2H6N2.2ClH/c3-1-2-4;;/h1-2H,3-4H2;2*1H/b2-1+;;

InChI Key

HBEFACBAKARWQI-SEPHDYHBSA-N

Isomeric SMILES

C(=C/N)\N.Cl.Cl

Canonical SMILES

C(=CN)N.Cl.Cl

Origin of Product

United States

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